molecular formula C47H56N8O9 B12385406 TAMRA-PEG4-Me-Tet

TAMRA-PEG4-Me-Tet

Cat. No.: B12385406
M. Wt: 877.0 g/mol
InChI Key: ZOCSOBNSROFLOZ-UHFFFAOYSA-N
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Description

TAMRA-PEG4-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing four polyethylene glycol (PEG) units. This compound also includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique structure makes it highly valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG4-Me-Tet involves the conjugation of TAMRA with PEG units and the subsequent attachment of a tetrazine group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG4-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product of the iEDDA reaction involving this compound is a stable covalent adduct formed between the tetrazine group and the TCO group .

Mechanism of Action

The mechanism of action of TAMRA-PEG4-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the fluorescent dye to label and track specific biomolecules. The tetrazine group in this compound is the key molecular target, and the iEDDA reaction pathway is the primary mechanism involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of four PEG units and a tetrazine group, which allows it to undergo the iEDDA reaction efficiently. This makes it highly suitable for bioconjugation and imaging applications, providing high specificity and stability .

Properties

Molecular Formula

C47H56N8O9

Molecular Weight

877.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C23H34N6O6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18-26-28-23(29-27-18)21-5-3-20(4-6-21)17-25-22(31)7-9-32-11-13-34-15-16-35-14-12-33-10-8-24-19(2)30/h5-14H,1-4H3;3-6H,7-17H2,1-2H3,(H,24,30)(H,25,31)

InChI Key

ZOCSOBNSROFLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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